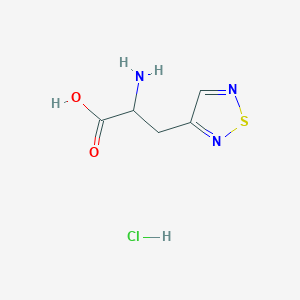

2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride

Description

2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a thiadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

2-amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S.ClH/c6-4(5(9)10)1-3-2-7-11-8-3;/h2,4H,1,6H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDLTMLONIGHAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSN=C1CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a thiadiazole derivative with an amino acid precursor in the presence of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing thiadiazole structures exhibit a broad spectrum of biological activities:

- Antimicrobial Properties : Thiadiazole derivatives have shown efficacy against various bacterial strains, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : Studies suggest that these compounds can modulate inflammatory pathways, providing potential therapeutic applications in treating inflammatory diseases.

- Anticancer Activity : Preliminary investigations indicate that 2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid; hydrochloride may inhibit cancer cell proliferation through mechanisms such as enzyme inhibition or receptor modulation .

Neuropharmacological Applications

The compound's structural features suggest potential applications in neuropharmacology:

- Neuroprotective Effects : Research is ongoing to explore its ability to protect neuronal cells from damage.

- Modulation of Neurotransmitter Systems : Interaction studies have focused on its binding affinity to neurotransmitter receptors, which could lead to advancements in treating neurological disorders .

Case Studies

- Antimicrobial Activity Study :

- Neuroprotective Mechanism Investigation :

Mechanism of Action

The mechanism of action of 2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, leading to modulation of their activity. This can result in antimicrobial, anticancer, or other biological effects depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid;hydrochloride

- 2-Amino-5-methyl-1,3,4-thiadiazole

- 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid

Uniqueness

2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid;hydrochloride is unique due to the specific positioning of the thiadiazole ring and the presence of both amino and carboxylic acid functional groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications .

Biological Activity

2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid; hydrochloride is a compound with notable biological activities due to its unique structural features, including an amino acid backbone and a thiadiazole ring. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

- Molecular Formula : C₆H₈ClN₂O₂S

- Molecular Weight : 209.66 g/mol

- CAS Number : 2089292-64-6

- Physical Form : Solid

- Solubility : Enhanced due to hydrochloride form.

The biological activity of 2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid; hydrochloride can be attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activities influencing cellular responses.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of 2-amino-thiadiazole compounds demonstrate effectiveness against various bacterial and fungal strains. For example:

- Inhibition Zone : Compounds similar to 2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid showed inhibition zones ranging from 15 to 19 mm against Salmonella typhi and E. coli at concentrations of 500 μg/disk .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is linked to its ability to modulate inflammatory pathways. Research suggests that thiadiazole derivatives can reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

Anticancer Activity

Studies have highlighted the anticancer properties of related thiadiazole compounds. For instance:

- Cell Line Studies : Compounds structurally related to 2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid exhibited cytostatic effects on cancer cell lines such as MCF-7 (breast cancer) .

Comparative Analysis with Similar Compounds

A comparison of structural analogs provides insights into how variations in substituents affect biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid; hydrochloride | C₆H₈ClN₂O₂S | Different thiadiazole substitution pattern may alter biological activity. |

| 4-OXO-4-((5-PROPYL-1,3,4-thiadiazol-2-yl)amino)butanoic acid | C₉H₁₁N₃O₃S | Larger structure with additional functional groups enhancing solubility or reactivity. |

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives possessed significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antibacterial agents .

- Cytotoxicity Assessment : In vitro cytotoxicity assays conducted on MCF-7 breast cancer cells revealed that some derivatives had IC50 values comparable to established chemotherapeutics, highlighting their potential as anticancer agents .

Q & A

Basic: What are the critical steps in designing a synthesis pathway for 2-Amino-3-(1,2,5-thiadiazol-3-yl)propanoic acid hydrochloride?

Answer:

The synthesis typically involves three stages: (1) protection of the amine group to prevent undesired side reactions, (2) coupling the thiadiazole moiety to the propanoic acid backbone via nucleophilic substitution or metal-catalyzed cross-coupling, and (3) hydrochloride salt formation using concentrated HCl under reflux . For example, analogous thiazole-containing amino acids are synthesized using NaBH3CN for reductive amination (85–90% yield) and HCl for salt formation (70–75% yield) . Solubility and stability of the dihydrochloride form should guide reaction solvent selection (e.g., ethanol or methanol) .

Basic: Which analytical techniques are essential for characterizing this compound and validating purity?

Answer:

- HPLC : To assess purity (>95% as per industry standards) and detect trace by-products .

- NMR (¹H/¹³C) : Confirms structural integrity, particularly the stereochemistry of the amino acid and substitution on the thiadiazole ring .

- Mass Spectrometry (MS) : Validates molecular weight and detects ion clustering behavior, as seen in gas-phase studies of similar propanoic acid derivatives .

- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline hydrochloride salts .

Advanced: How can researchers resolve discrepancies in reported synthetic yields for thiadiazole-amino acid derivatives?

Answer:

Yield variations often stem from:

- Substituent Effects : Electron-withdrawing groups on the thiadiazole (e.g., Cl, Br) may hinder coupling efficiency, reducing yields by 10–15% compared to unsubstituted analogs .

- Reaction Scale : Pilot-scale reactions (1–5 g) may show lower yields due to inefficient mixing or heat transfer vs. small-scale (mg) syntheses .

- Purification Methods : Column chromatography vs. recrystallization can impact recovery rates. For hydrochloride salts, aqueous washes may remove unreacted starting materials .

Advanced: What strategies enhance the stability of the hydrochloride salt during storage and handling?

Answer:

- Moisture Control : Store in airtight containers with desiccants (e.g., silica gel) to prevent hygroscopic degradation .

- Low-Temperature Storage : –20°C for long-term stability, as elevated temperatures accelerate decomposition of amino acid hydrochlorides .

- Buffered Solutions : For biological assays, prepare fresh solutions in pH 3–4 buffers to maintain salt integrity and prevent freebase precipitation .

Advanced: How can by-products during thiadiazole-amino acid coupling be minimized?

Answer:

- Catalyst Optimization : Use Pd/C or CuI for Suzuki-Miyaura coupling to reduce homocoupling by-products .

- Stoichiometric Control : Limit excess thiadiazole reagent to <1.2 equivalents to avoid di-substitution .

- In Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and terminate before side reactions dominate .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles to prevent HCl exposure during salt formation .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., MeOH, HCl reflux) .

- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal, as per regulatory guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.